N'-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine
Overview
Description
N’-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine typically involves the reaction of 1-ethylpiperidin-4-ylamine with 2,2-dimethylpropan-1,3-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N’-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-ethylpiperidin-4-yl)-N,2-dimethylpropanamide: Another piperidine derivative with similar structural features.
N-(1-ethylpiperidin-4-yl)pyridin-2-amine: A compound with a piperidine and pyridine moiety.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N'-(1-ethylpiperidin-4-yl)-N,N,2,2-tetramethylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-6-17-9-7-13(8-10-17)15-11-14(2,3)12-16(4)5/h13,15H,6-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOFYYDGNAVMGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC(C)(C)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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